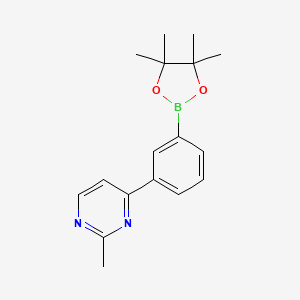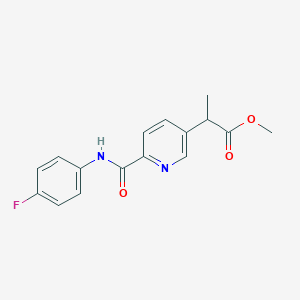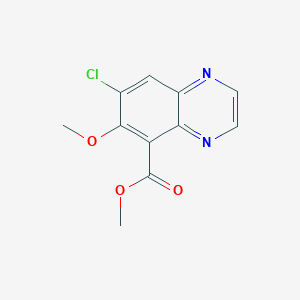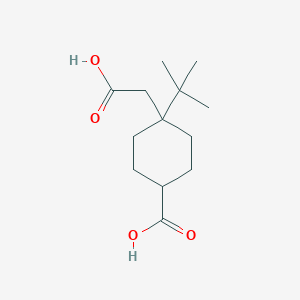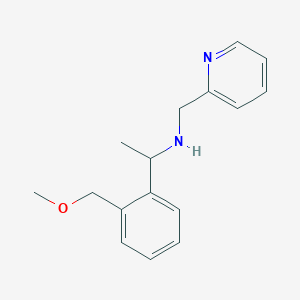
(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid is a complex organic compound with a molecular formula of C₁₃H₁₀N₂O₃. This compound features a nitro group (-NO₂), an amino group (-NH₂), and a chloro group (-Cl) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid typically involves the following steps:
Nitration: : The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-amino-5-nitrochlorobenzene.
Condensation: : The nitro-substituted aniline is then condensed with chloroform in the presence of a strong base, such as sodium hydroxide, to form the Schiff base.
Hydrolysis: : The Schiff base undergoes hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitroso or nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitroso derivatives or nitro compounds.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzene derivatives.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes and receptors.
類似化合物との比較
This compound is unique due to its specific combination of functional groups. Similar compounds include:
2-Amino-5-nitrophenol: : Similar structure but lacks the chloro group.
2-Amino-5-nitrobenzoic acid: : Similar nitro and amino groups but different carboxylic acid functionality.
2-Chloroaniline: : Similar chloro group but lacks the nitro and amino groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid.
特性
分子式 |
C15H12ClN3O4 |
|---|---|
分子量 |
333.72 g/mol |
IUPAC名 |
2-[[(2-amino-5-nitrophenyl)-(2-chlorophenyl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-4-2-1-3-10(12)15(18-8-14(20)21)11-7-9(19(22)23)5-6-13(11)17/h1-7H,8,17H2,(H,20,21) |
InChIキー |
BWZKKUURCMJZJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=NCC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
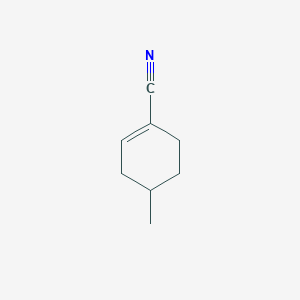
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
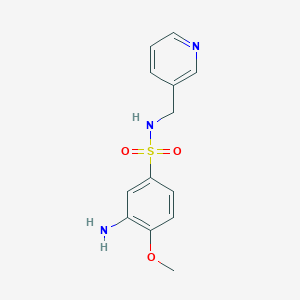

![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
